molecular formula C26H25FN6O3 B2594851 N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1021207-48-6

N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No. B2594851
CAS RN: 1021207-48-6
M. Wt: 488.523
InChI Key: VVVPIAVOBRACCN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C26H25FN6O3 and its molecular weight is 488.523. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Activity

The compound's derivatives have demonstrated significant anti-cancer activity. For instance, compounds synthesized from 6-Fluorobenzo[b]pyran-4-one showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, as compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). Similarly, some novel pyrimidinyl pyrazole derivatives exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Antibacterial Evaluation

A series of synthesized compounds showed remarkable in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. These compounds displayed 2 to 10 fold lower MIC values compared to linezolid against different bacterial strains, indicating their potent antibacterial properties (Varshney, Mishra, Shukla, & Sahu, 2009).

Alzheimer's Disease Treatment

A new class of compounds, including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, has been identified as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These compounds hold promise in treating Alzheimer's disease, with one of the derivatives showing outstanding anti-AChE activity and the ability to inhibit self-induced β-amyloid aggregation (Umar, Shalini, Raza, Gusain, Kumar, Seth, Tiwari, & Hoda, 2019).

Anticonvulsant Activity

Several new acetamides synthesized from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were evaluated for their anticonvulsant activity. The results indicated that these compounds offered protection in at least one animal model of epilepsy, with some compounds showing significant analgesic activity without impairing motor coordination (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).

Antimicrobial Activity

New heterocycles incorporating antipyrine moiety were synthesized and evaluated as antimicrobial agents. These compounds were characterized by various spectral studies and demonstrated notable antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. Among the synthesized compounds, several demonstrated pronounced anti-inflammatory effects (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN6O3/c1-30-15-21(24-22(16-30)26(36)33(29-24)20-5-3-2-4-6-20)25(35)32-13-11-31(12-14-32)17-23(34)28-19-9-7-18(27)8-10-19/h2-10,15-16H,11-14,17H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVPIAVOBRACCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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